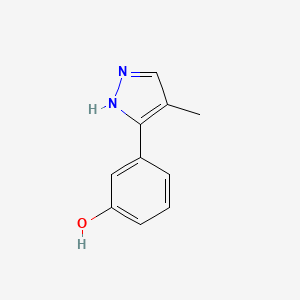

3-(4-Methyl-1H-pyrazol-3-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(4-methyl-1H-pyrazol-5-yl)phenol |

InChI |

InChI=1S/C10H10N2O/c1-7-6-11-12-10(7)8-3-2-4-9(13)5-8/h2-6,13H,1H3,(H,11,12) |

InChI Key |

JMKIHWMRMFDBDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 4 Methyl 1h Pyrazol 3 Yl Phenol Analogues

Influence of Substituent Modifications on the Pyrazole (B372694) Ring

The pyrazole ring is a critical component of the pharmacophore, and alterations to its substitution pattern have profound effects on the biological profile of these analogues.

The position and substitution of methyl groups on the pyrazole ring are crucial determinants of activity. For instance, in a series of pyrazole-based inhibitors, the introduction of a methyl group at certain positions led to a decrease in inhibitory activity, while other substitutions, such as a cyclopentyl moiety, maintained or improved activity compared to the unsubstituted parent compound nih.gov. The presence of a methyl group can influence the compound's interaction with target proteins through hydrophobic effects nih.gov. Theoretical calculations have shown that electron-donating groups like methyl at the C3 position of the pyrazole ring can increase its basicity and favor intramolecular proton migration, which can be relevant for receptor binding mdpi.com.

Table 1: Effect of Pyrazole Ring Substitutions on Biological Activity

| Compound Analogue | Substitution on Pyrazole Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| Analogue A | Unsubstituted at key position | Baseline activity | nih.gov |

| Analogue B | Methyl group | Decreased inhibitory activity | nih.gov |

| Analogue C | Cyclopentyl group | Similar activity to baseline | nih.gov |

| Analogue D | Phenyl group | Decreased activity | nih.gov |

The introduction of halogens, particularly fluorine, onto the pyrazole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity can alter the electronic properties of the pyrazole ring, influencing its pKa and hydrogen bonding capabilities scispace.com. This can lead to enhanced binding affinity and metabolic stability.

Fluorinated pyrazole derivatives have been extensively studied and have shown a wide range of biological activities scispace.comacs.org. The presence of a trifluoromethyl group, for instance, is found in many pharmacologically active molecules researchgate.net. Studies on pyrazole compounds with fluorine substitutions on an attached phenyl ring have demonstrated significant antinociceptive effects, with the position of the fluorine (ortho, meta, or para) influencing the interaction with specific receptors nih.gov. For example, para-substitution was found to improve interaction with peripheral opioid receptors nih.gov.

Table 2: Impact of Halogenation on Pyrazole Analogues

| Substitution | Effect on Physicochemical Properties | Potential Biological Impact | Reference |

|---|---|---|---|

| Fluorine | Increased electronegativity, altered pKa | Enhanced binding affinity, improved metabolic stability | scispace.com |

| Trifluoromethyl group | Increased lipophilicity | Present in many active compounds | researchgate.net |

| Chloro and trifluoromethyl groups | Combination of electronic and steric effects | Modulated pain inhibition | nih.gov |

Effects of Phenolic Substitutions and Linkage Variations

The position of the hydroxyl group on the phenol (B47542) ring is fundamental for the activity of many phenolic compounds, as it can participate in crucial hydrogen bonding interactions with the target receptor. Electron-donating substituents on the phenol ring, such as methoxy groups, can increase the electron density on the phenolic hydroxyl oxygen, which can enhance antioxidant activity by facilitating hydrogen abstraction researchgate.net. The position of these substituents is key, with para-substituents often having a more pronounced effect than ortho or meta-substituents in stabilizing phenoxy radicals researchgate.net.

In some series of pyrazole derivatives, the presence of a methoxy group on a phenyl ring attached to the pyrazole core was found to be important for activity. For example, in a class of anti-inflammatory agents, a methoxy group in the meta position of a phenyl ring increased activity, whereas the same group in the ortho or para position led to a loss of potency mdpi.com.

The nature of the linkage between the phenol and pyrazole rings can significantly affect the molecule's conformation and how it presents its key binding features to a receptor. In one study, the dihedral angle between the phenol and pyrazole rings was found to be nearly coplanar due to an intramolecular O—H⋯N hydrogen bond nih.govnih.gov. This planarity can be crucial for optimal receptor fit. In contrast, other analogues show a more tilted arrangement between the rings nih.gov.

Significance of Bridging Moieties and Spacers in Pharmacophore Assembly

While the core structure is the 3-(pyrazol-3-yl)phenol, the introduction of bridging moieties or spacers between these two rings or attached to them can be a key strategy in pharmacophore design. These elements can help to optimize the spatial arrangement of the key interacting groups. For example, in a series of cannabinoid receptor ligands, the introduction of a tricyclic template that included an oxygen bridge influenced the compound's affinity for the receptor mdpi.com.

The length and nature of a spacer can affect the distance between important pharmacophoric features, which is critical for proper receptor binding. For instance, the distance between an exocyclic amino group and an endocyclic nitrogen on the pyrazole ring was shown to be important for the anticonvulsant activity of a series of 4-aminopyrazoles mdpi.com. The assembly of the final pharmacophore, including the core rings and any additional linkers or spacers, must be carefully considered to achieve the desired biological effect.

Impact of Conformational Flexibility and Stereochemical Configuration on Activity

The spatial arrangement of a molecule is a critical determinant of its interaction with a biological target. For analogues of 3-(4-Methyl-1H-pyrazol-3-yl)phenol, both conformational flexibility and stereochemistry play pivotal roles in defining their pharmacological profiles. Conformational flexibility refers to the ability of a molecule to adopt different shapes through the rotation of single bonds. The degree of flexibility can influence how well a compound fits into a binding site.

Stereochemistry, the three-dimensional arrangement of atoms, is also a fundamental aspect of SAR. The introduction of chiral centers into analogues of this compound can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer. While specific data on the stereochemical configurations of this compound analogues is not extensively detailed in publicly available literature, the general principles of stereospecificity in drug action are well-established. For many classes of drugs, one enantiomer is significantly more active than the other, and in some cases, one may even have undesirable off-target effects. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are crucial steps in the optimization of lead compounds based on this scaffold.

Correlation of Physicochemical Descriptors (e.g., pKa values) with Observed Biological Effects

The biological activity of a compound is not only determined by its structure but also by its physicochemical properties. Descriptors such as lipophilicity (logP/logD), electronic properties, and ionization constant (pKa) are critical in quantitative structure-activity relationship (QSAR) studies. For analogues of this compound, the pKa of the phenolic hydroxyl group is a particularly important descriptor.

The pKa value determines the ionization state of the phenol at a given pH. This is crucial as the ionized (phenolate) and non-ionized (phenolic) forms of the molecule can have different abilities to interact with the biological target and different membrane permeability characteristics. The phenolic hydroxyl group can act as a hydrogen bond donor, and in some cases, the phenolate (B1203915) can form ionic interactions. The acidity of the phenol, and thus its pKa, can be modulated by the electronic effects of substituents on both the phenol and pyrazole rings.

Table 1: Hypothetical Data on the Impact of Phenolic pKa on Kinase Inhibitory Activity

| Compound | Substituent on Phenol Ring | pKa | IC50 (nM) |

| Analogue 1 | H | 9.8 | 150 |

| Analogue 2 | 3-Cl | 9.0 | 85 |

| Analogue 3 | 4-CN | 7.9 | 40 |

| Analogue 4 | 4-OCH3 | 10.2 | 200 |

This table is a hypothetical representation to illustrate the potential correlation and is not based on experimental data.

In this hypothetical table, a lower pKa (stronger acidity) correlates with a lower IC50 value (higher potency), suggesting that a more acidic phenol is beneficial for the observed biological effect in this series. Such data, if experimentally determined, would be invaluable for the rational design of more potent analogues.

Ligand Design and Coordination Chemistry of Phenol Pyrazole Systems

Metal Coordination Properties of Phenol-Pyrazole Ligands

The coordination behavior of these ligands is defined by the specific binding sites they present to a metal center and how substituents on the ligand framework can modify the resulting complex's geometry and electronic character.

The primary mode of coordination for phenol-pyrazole ligands involves acting as bidentate chelators. This is achieved through two key binding sites:

Phenolate-O: The oxygen atom of the phenolic hydroxyl group, upon deprotonation, becomes a hard anionic donor that forms a strong bond with metal ions.

Pyridine-like Nitrogen: The sp²-hybridized nitrogen atom (N2) of the pyrazole (B372694) ring acts as a neutral, borderline donor site. nih.gov

The simultaneous binding of both the phenolate (B1203915) oxygen and the pyridine-like nitrogen to a metal center forms a stable six-membered chelate ring. This chelation enhances the stability of the resulting metal complex compared to monodentate ligand binding. The pyrazole ring's other nitrogen atom (N1-H), the pyrrole-type nitrogen, typically engages in hydrogen bonding rather than direct metal coordination. nih.gov

Substituents on the phenol (B47542) and pyrazole rings play a critical role in tuning the properties of the metal complexes. uclouvain.be The methyl group at the 4-position of the pyrazole in 3-(4-Methyl-1H-pyrazol-3-yl)phenol, for example, can exert both electronic and steric influences.

Electronic Effects: Electron-donating groups, like methyl, increase the electron density on the pyrazole ring, enhancing the donor strength of the coordinating nitrogen atom. Conversely, electron-withdrawing groups, such as esters or nitro groups, decrease the donor strength. uclouvain.be This modulation of ligand field strength can impact the spin state and magnetic properties of the metal center, as seen in iron(II) complexes where ligand modifications can trap the metal in a high-spin state. uclouvain.be

Steric Effects: The size and position of substituents can impose steric hindrance that dictates the coordination geometry around the metal ion. For instance, bulky substituents on the pyrazole ring can provoke a stabilization of mononuclear forms over dinuclear species and may lead to distorted coordination geometries, such as a shift from a distorted squared pyramid to a distorted square planar arrangement in some copper(II) complexes. rsc.org

The following table summarizes the general influence of different types of substituents on the properties of phenol-pyrazole metal complexes.

| Substituent Type | Example | Influence on Coordination Properties | Potential Outcome |

| Electron-Donating | Methyl (-CH₃) | Increases electron density on the ligand, strengthening the donor capacity. uclouvain.be | Can stabilize higher oxidation states of the metal; may influence spin-crossover behavior. |

| Electron-Withdrawing | Ester (-COOR), Nitro (-NO₂) | Decreases electron density, weakening the donor capacity. nih.govuclouvain.be | Can destabilize metal complexes; alters redox potentials. |

| Bulky Groups | Phenyl (-C₆H₅) | Creates steric hindrance around the metal center. rsc.org | Can force changes in coordination geometry and favor lower coordination numbers. rsc.org |

Applications in Advanced Materials and Catalysis (e.g., Fluorescent Agents, Dyes, Non-Linear Optical Materials)

The unique electronic and structural characteristics of phenol-pyrazole derivatives make them valuable components in the development of advanced materials. Their ability to form stable, conjugated systems upon metal complexation is key to these applications.

Pyrazole-based compounds are particularly prominent as fluorescent agents and in bioimaging. nih.gov Many pyrazole derivatives exhibit fluorescence, and their emission properties can be sensitive to their environment, including the presence of metal ions. nih.gov This phenomenon is often based on an intramolecular electron transfer process from an electron-donor part of the molecule to an electron-acceptor part (the fluorophore). nih.gov Complexation with a metal cation can inhibit this process, leading to a detectable change in fluorescence, which allows these molecules to function as sensors for specific ions. nih.gov The versatility of the pyrazole scaffold allows for the synthesis of a wide range of fluorescent dyes with tailored properties. nih.gov

Supramolecular Chemistry and Intermolecular Interactions

Beyond coordination chemistry, this compound is an excellent building block for supramolecular assembly. This is driven by its capacity for forming strong and directional non-covalent interactions.

The molecule possesses multiple sites for hydrogen bonding, making it a versatile supramolecular synthon. nih.gov The key functional groups involved are:

The phenolic hydroxyl group (-OH), which can act as a hydrogen bond donor.

The pyrrole-type nitrogen (N1-H) of the pyrazole ring, which is also a hydrogen bond donor. nih.gov

The pyridine-type nitrogen (N2) of the pyrazole ring, which is a hydrogen bond acceptor. nih.gov

These sites allow for the formation of robust and diverse hydrogen-bonded networks. Molecules can link to form dimers, trimers, or extended polymeric chains known as catemers. nih.govnih.gov The interplay of these interactions can lead to the self-assembly of complex, two-dimensional or three-dimensional structures. nih.govmdpi.com The specific hydrogen bonding pattern that emerges is often influenced by the substituents on the aromatic rings. nih.gov

The aromatic nature of both the phenol and pyrazole rings facilitates π-π stacking interactions, which are non-covalent interactions between electron-rich π systems. wikipedia.org These interactions work in concert with hydrogen bonds to direct the self-assembly of molecules into ordered crystalline structures. mdpi.com

Q & A

Q. What are the established synthetic routes for 3-(4-Methyl-1H-pyrazol-3-yl)phenol and its derivatives?

The compound can be synthesized via condensation reactions between substituted diketones and hydrazines. For example, refluxing 1-(2′-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid yields pyrazole derivatives (45% yield after silica gel purification) . Alternative methods include nucleophilic substitution of chlorinated precursors with phenols in the presence of K₂CO₃ as a base catalyst . Key steps involve purification via column chromatography and recrystallization using ethanol or methanol.

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, dihedral angles between the pyrazole ring and attached aryl groups (e.g., 16.83°–51.68°) provide insights into molecular planarity and steric effects . Hydrogen bonding patterns (e.g., O–H⋯N interactions) stabilize the crystal lattice and can be analyzed using graph set theory . Refinement programs like SHELXL are critical for resolving atomic positions and thermal displacement parameters .

Q. What analytical techniques are used to characterize this compound’s purity and stability?

High-performance liquid chromatography (HPLC) and melting point analysis (e.g., 155–158°C for related chlorophenol-pyrazole analogs) ensure purity . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like O–H (3200–3600 cm⁻¹) and N–H (pyrazole ring). Stability under photoirradiation can be assessed using UV-Vis spectroscopy, as demonstrated in azidophenyl derivatives .

Advanced Research Questions

Q. How does this compound function in coordination chemistry and ligand design?

The phenolic –OH and pyrazole N-atoms act as donor sites for metal coordination. For instance, Mannich reactions with diaza-crown ethers produce NCH₂-linked bis-pyrazolyl ligands, which form complexes with transition metals (98% yield) . These ligands are useful in studying metal ion selectivity (e.g., alkali/alkaline earth metals) via UV titration or conductometry.

Q. What strategies mitigate discrepancies in crystallographic data for pyrazole-containing compounds?

Contradictions in hydrogen bonding motifs or unit cell parameters often arise from polymorphism or solvent inclusion. Use high-resolution data (≤0.8 Å) and refine with SHELXL’s TWIN/BASF commands for twinned crystals . Compare graph set descriptors (e.g., R₂²(8) rings) across multiple datasets to identify consistent intermolecular interactions .

Q. How do electronic effects of substituents (e.g., –CF₃, –OCH₃) influence the compound’s reactivity?

Electron-withdrawing groups (e.g., –CF₃) on pyrazole rings reduce electron density at N-atoms, altering ligand-metal binding constants. For example, trifluoromethyl derivatives exhibit enhanced stability in Pd(II) complexes due to inductive effects . Substituent effects can be quantified via Hammett σ values or DFT calculations (e.g., HOMO-LUMO gaps).

Q. What methodologies resolve low yields in multi-step syntheses of pyrazole-phenol hybrids?

Optimize reaction conditions using design of experiments (DoE). For instance, stannous chloride-mediated reduction of nitro groups (e.g., 4-nitrophenyl to 4-aminophenyl) achieves higher yields (≥70%) under controlled reflux (95% ethanol, 16 hours) . Microwave-assisted synthesis or flow chemistry may also reduce side reactions.

Data Analysis and Contradictions

Q. How should researchers address conflicting reports on biological activity of pyrazole-phenol derivatives?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or impurity profiles. Validate results using orthogonal assays (e.g., MIC vs. time-kill curves) and characterize intermediates via LC-MS . Cross-reference synthetic routes—impurities from incomplete purification (e.g., silica gel vs. recrystallization) can skew bioactivity data .

Q. Why do crystallographic studies report varying dihedral angles for structurally similar compounds?

Crystal packing forces (e.g., π-stacking, van der Waals interactions) induce conformational flexibility. For example, steric hindrance from 4-methyl groups may increase dihedral angles (e.g., 48.97° vs. 16.83° in methoxyphenyl analogs) . Compare multiple datasets and perform Hirshfeld surface analysis to distinguish intrinsic vs. extrinsic torsional effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.